2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile is a complex organic compound that features a thiophene ring, an amino group, and a butenedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile typically involves the condensation of thiophene-2-carbaldehyde with 2-amino-3-butenedinitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the Schiff base. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The Schiff base moiety allows it to form stable complexes with metal ions, which can be crucial in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of the compound.
2-Amino-3-butenedinitrile: Another precursor.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile is unique due to its combination of a thiophene ring and a Schiff base, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry and biology .
Eigenschaften
Molekularformel |
C9H6N4S |
---|---|
Molekulargewicht |
202.24 g/mol |
IUPAC-Name |
2-amino-3-(thiophen-2-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C9H6N4S/c10-4-8(12)9(5-11)13-6-7-2-1-3-14-7/h1-3,6H,12H2 |
InChI-Schlüssel |
MPZLCSFODCVTFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=NC(=C(C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.